2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE
Overview
Description
2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the amino, cyano, and dimethylamino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction pathways can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry, particularly in understanding its interactions with biological macromolecules.
Medicine: Due to its unique structure, the compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the pharmaceutical industry, it can be used as an intermediate in the synthesis of drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share some structural similarities and are also studied for their biological activities.
Spiro[indole-3,4’-quinoline] derivatives: These compounds have a similar spirocyclic core and are investigated for their potential therapeutic properties.
Uniqueness
What sets 2-[2’-AMINO-3’-CYANO-1’-(DIMETHYLAMINO)-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE apart is its specific combination of functional groups and its unique spirocyclic structure. This combination can lead to distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-amino-3-cyano-1-(dimethylamino)-2',5-dioxospiro[7,8-dihydro-6H-quinoline-4,3'-indole]-1'-yl]-N-tert-butylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3/c1-24(2,3)28-20(33)14-30-17-10-7-6-9-15(17)25(23(30)34)16(13-26)22(27)31(29(4)5)18-11-8-12-19(32)21(18)25/h6-7,9-10H,8,11-12,14,27H2,1-5H3,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTDWQWTXUKFCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(N(C4=C3C(=O)CCC4)N(C)C)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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